molecular formula C17H19N5O2S B2778064 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 891129-76-3

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2778064
CAS No.: 891129-76-3
M. Wt: 357.43
InChI Key: MODQNYIOHTZXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Agents

Research has demonstrated the utility of triazolopyrimidines, a class to which our compound of interest belongs, as mediator release inhibitors, which could be significant in the development of antiasthma agents. Medwid et al. (1990) found that certain 5-aryl-2-amino[1,2,4]triazolopyrimidines show promise as mediator release inhibitors, highlighting their potential therapeutic applications in asthma management (Medwid et al., 1990).

Synthesis and Bioactivity

The compound's versatility extends to the synthesis of novel heterocycles, as explored by Hassneen & Abdallah (2003), who reported on new routes to pyridinopyrimidinones and pyridinotriazolopyrimidinones. These synthetic pathways open up possibilities for creating new molecules with potential pharmacological applications (Hassneen & Abdallah, 2003).

Insecticidal Assessment

Fadda et al. (2017) have explored the insecticidal potential of triazolopyrimidine derivatives against the cotton leafworm, indicating the compound's relevance in agricultural research as a potential pesticide (Fadda et al., 2017).

Herbicidal Activity

Yang et al. (2001) designed and synthesized novel 1,2,4-triazolopyrimidine derivatives with good herbicidal activity, suggesting the application of such compounds in weed management to support agricultural productivity (Yang et al., 2001).

Imaging Applications

Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a derivative of 2-phenylpyrazolopyrimidineacetamide, for imaging the translocator protein with PET, indicating its use in medical diagnostics and research into brain diseases (Dollé et al., 2008).

Antimicrobial Agents

Research on thiophene-based heterocycles, including triazolopyrimidines, has shown potential antimicrobial properties, suggesting their use in combating infectious diseases (Mabkhot et al., 2016).

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-4-12-5-7-13(8-6-12)18-14(23)9-25-17-21-20-16-19-15(24)10(2)11(3)22(16)17/h5-8H,4,9H2,1-3H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODQNYIOHTZXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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